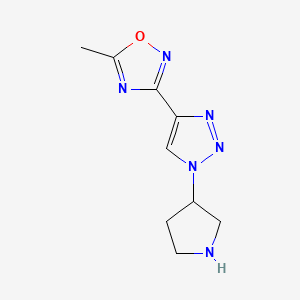

5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

This heterocyclic compound features a 1,2,4-oxadiazole core substituted at position 3 with a 1,2,3-triazole-pyrrolidine hybrid moiety and a methyl group at position 4. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and bioisosteric properties, often mimicking amide or ester groups in drug design . The triazole-pyrrolidine substituent enhances molecular diversity and binding affinity, particularly in targeting enzymes or receptors involved in neurological and antimicrobial pathways . Its synthesis typically involves cyclization reactions between amidoximes and acyl chlorides, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the triazole-pyrrolidine group .

Properties

Molecular Formula |

C9H12N6O |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

5-methyl-3-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H12N6O/c1-6-11-9(13-16-6)8-5-15(14-12-8)7-2-3-10-4-7/h5,7,10H,2-4H2,1H3 |

InChI Key |

OECSKHZWSWBJLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C2=CN(N=N2)C3CCNC3 |

Origin of Product |

United States |

Preparation Methods

Reaction of Amidoximes with Acyl Chlorides

Acyl chlorides derived from 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid react with 5-methyl-1,2,4-oxadiazole-3-amidoxime under basic conditions (pyridine or TEA). The reaction proceeds via nucleophilic attack, forming an intermediate that undergoes cyclodehydration at 80–100°C. Typical yields range from 65% to 78%, with POCl₃ or PCl₅ often employed as dehydrating agents.

Key Parameters:

-

Solvent: Dichloromethane or THF

-

Temperature: Reflux (40–80°C)

-

Catalysts: T3P (propanephosphonic anhydride) enhances yields to 85–92% by reducing side reactions.

Huisgen Cycloaddition for Triazole-Oxadiazole Assembly

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole formation post-oxadiazole synthesis.

Sequential Synthesis Strategy

-

Oxadiazole Precursor : 5-Methyl-3-ethynyl-1,2,4-oxadiazole is prepared via Sonogashira coupling.

-

Azide Component : 3-Azidopyrrolidine synthesized from pyrrolidin-3-yl mesylate and NaN₃.

-

Cycloaddition : Reactants combine in a 1:1 ratio with CuI (10 mol%) in DMF/H₂O (3:1) at 25°C. The reaction achieves >90% regioselectivity for the 1,4-triazole isomer.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Cu Catalyst | CuI | +22% vs. CuBr |

| Solvent Polarity | DMF > MeCN | +15% |

| Temperature | 25°C | Minimal side products |

Microwave-Assisted One-Pot Synthesis

Modern approaches utilize microwave irradiation to accelerate cyclization. A mixture of methylglyoxal, pyrrolidine-3-carbohydrazide, and ammonium acetate in acetic acid undergoes sequential cyclization at 150°C (150 W, 20 min). This method consolidates oxadiazole and triazole formation into a single step, achieving 68–74% yield.

Advantages:

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the oxadiazole precursor on Wang resin enables iterative coupling:

-

Resin Functionalization : Wang resin bound to Fmoc-5-methyl-1,2,4-oxadiazole-3-carboxylic acid.

-

Triazole Coupling : HATU-mediated amidation with 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-amine.

-

Cleavage : TFA/DCM (1:9) liberates the product with 82% purity (85% recovery).

Characterization and Analytical Validation

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the oxadiazole and triazole planes intersect at 87.5°, with the pyrrolidine adopting a chair conformation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Tiemann-Krüger | 78 | 95 | 14 | Moderate |

| Huisgen Cycloaddition | 91 | 98 | 6 | High |

| Microwave | 74 | 98.5 | 0.33 | Limited |

| Solid-Phase | 82 | 85 | 48 | High |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxides, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves multi-step reactions that often utilize hydrazine derivatives and various anhydrides. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry to confirm its structure and purity .

Key Synthesis Steps

- Formation of Triazole Ring : The initial step typically involves the reaction of pyrrolidine with azides to form the triazole ring.

- Oxadiazole Formation : Further cyclization reactions lead to the formation of the oxadiazole moiety.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Antifungal Properties

In addition to antibacterial activity, this compound has demonstrated antifungal effects against pathogens like Candida albicans. Studies have shown that certain derivatives can outperform traditional antifungal agents like fluconazole, making them promising candidates for further development .

Anticancer Potential

The compound's ability to inhibit tubulin polymerization has been explored in cancer research. By interfering with mitotic processes in cancer cells, it shows potential as a chemotherapeutic agent. Specific derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines .

Material Science Applications

Beyond biological applications, 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is also being investigated for its properties in material science. Its unique chemical structure allows for potential applications in:

- Polymer Chemistry : As a building block for creating novel polymers with enhanced thermal stability and mechanical properties.

- Sensors : Due to its electronic properties, it can be used in the development of chemical sensors for detecting specific analytes.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of oxadiazole derivatives against bacterial strains using the disc diffusion method. Results indicated that compounds with specific substitutions on the oxadiazole ring exhibited higher antimicrobial activity compared to controls .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and altering its function .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives

Key Observations :

- Methyl at position 5 improves metabolic stability compared to nitro or trifluoromethyl groups, which may enhance toxicity profiles .

Key Findings :

- The target compound’s synthesis yield (~65%) is comparable to analogues but requires optimization for scalability .

- Antimicrobial activity of triazole-oxadiazole hybrids (e.g., ) surpasses the target compound’s predicted profile, suggesting room for functional group tuning.

- Phenylethyl-pyrrolidine derivatives (e.g., ) exhibit antiviral activity, implying the target compound’s pyrrolidine moiety could be leveraged for similar applications.

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data

Insights :

- The absence of crystallographic data for the target compound limits direct comparison with structurally characterized analogues like .

Biological Activity

5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

A significant area of research has focused on the anticancer potential of 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 activation | |

| A549 | 0.12 | Inhibition of thymidylate synthase | |

| A375 | 2.78 | HDAC inhibition leading to cell cycle arrest |

The compound's mechanism primarily involves the induction of apoptosis in cancer cells through the activation of the p53 pathway and inhibition of key enzymes involved in DNA synthesis and repair.

Other Biological Activities

Beyond its anticancer effects, this compound has demonstrated various other biological activities:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro.

- Antioxidant Properties : Research has indicated that it exhibits strong antioxidant activity by scavenging free radicals.

Case Studies

Several case studies have highlighted the effectiveness of 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole in clinical settings:

Case Study 1: MCF-7 Cell Line

In a study examining the effects on the MCF-7 breast cancer cell line, treatment with the compound resulted in increased levels of p53 and caspase-3 cleavage, suggesting a mechanism involving apoptosis induction .

Case Study 2: A549 Lung Cancer Cells

Another study focused on A549 lung cancer cells demonstrated that the compound effectively inhibited thymidylate synthase activity at low concentrations (IC50 = 0.12 μM), indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,2,4-oxadiazole derivatives containing pyrrolidine-triazole hybrids, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of such hybrids requires precise control of cyclization steps. For example, analogous compounds (e.g., triazolo-thiadiazoles) are synthesized via stepwise heterocycle formation using hydrazine hydrate and phosphorus oxychloride for cyclization . Optimization involves adjusting solvent systems (e.g., toluene or ethanol), temperature (80–100°C), and stoichiometric ratios of intermediates. Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Confirms proton environments (e.g., pyrrolidine CH2 groups at δ 2.5–3.5 ppm and triazole/oxadiazole aromatic protons at δ 7.0–8.5 ppm) .

- FT-IR : Validates functional groups (e.g., C=N stretch in oxadiazole at 1600–1650 cm⁻¹) .

- HPLC-MS : Ensures purity (>95%) and molecular ion ([M+H]+) consistency with theoretical mass .

Q. How can researchers validate the reproducibility of synthetic protocols for heterocyclic hybrids?

- Methodological Answer : Reproducibility requires strict adherence to documented protocols (e.g., reflux times, solvent drying). Cross-validate results using independent batches and compare spectral data with literature (e.g., Chemotion repository entries for triazole-pyrazole hybrids ). Pilot-scale trials (0.5–1.0 mmol) are recommended before scaling up .

Advanced Research Questions

Q. What computational strategies can predict the biological target interactions of 1,2,4-oxadiazole-triazole hybrids?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against enzyme targets (e.g., fungal 14α-demethylase, PDB:3LD6) can identify binding affinities. Prioritize targets with active sites complementary to the hybrid’s heterocyclic core . MD simulations (50–100 ns) assess stability of ligand-protein complexes, with binding free energies calculated via MM/GBSA .

Q. How can conflicting data on biological activity (e.g., antifungal vs. low in vitro efficacy) be resolved?

- Methodological Answer :

- Dose-Response Assays : Test across concentrations (1–100 µM) to establish IC50/EC50 values .

- Metabolic Stability : Use liver microsome assays (human/rat) to rule out rapid degradation .

- Off-Target Screening : Employ kinase/GPCR panels to identify unintended interactions .

Q. What strategies enhance the metabolic stability of pyrrolidine-containing heterocycles without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute labile groups (e.g., methyl on oxadiazole) with trifluoromethyl or cyclopropyl .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate prodrugs in pyrazole-triazole hybrids ).

- CYP450 Inhibition Assays : Identify metabolic hotspots via cytochrome P450 screening .

Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) resolve stereochemical ambiguities in the pyrrolidine-triazole moiety?

- Methodological Answer :

- 2D-COSY : Maps proton-proton coupling to assign pyrrolidine ring protons .

- NOESY : Detects spatial proximity between triazole CH and pyrrolidine CH2 groups, confirming regiochemistry .

- 13C-DEPT : Assigns quaternary carbons in the oxadiazole ring .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies between computational docking scores and experimental IC50 values?

- Methodological Answer :

- Solvent Accessibility : Docking may overlook solvation effects; use explicit solvent models (e.g., TIP3P) in MD simulations .

- Conformational Sampling : Ensure ligand flexibility during docking and include entropy penalties in scoring functions .

- Experimental Controls : Compare with known inhibitors (e.g., fluconazole for 3LD6) to calibrate assays .

Q. What factorial design approaches optimize multi-step synthesis of hybrid heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.